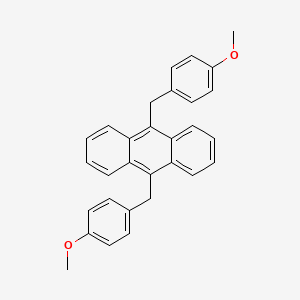

9,10-Bis(4-methoxybenzyl)anthracene

Description

Overview of Polycyclic Aromatic Hydrocarbons in Organic Electronics and Photonics

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Their extended π-conjugated systems endow them with unique electronic and photophysical properties, making them fundamental building blocks for organic electronics and photonics. researchgate.netrsc.orgresearchgate.net These properties, which include high charge carrier mobility and strong light absorption and emission, are tunable through chemical modification. researchgate.netmun.ca This tunability allows for the design of materials with specific characteristics for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netresearchgate.netnih.gov The versatility and performance of PAHs have established them as a cornerstone of modern organic semiconductor research. researchgate.netrsc.org

Significance of Anthracene (B1667546) Derivatives as Key Organic Chromophores

Anthracene, a three-ringed PAH, and its derivatives are particularly important as organic chromophores due to their strong fluorescence and electrochemical stability. nih.govrroij.com The anthracene core provides a robust platform for chemical functionalization, allowing for the fine-tuning of its photophysical and electronic properties. nih.govmdpi.com Anthracene derivatives have been extensively investigated for their applications in materials chemistry, including as emitters in OLEDs, components in optical and electronic switches, and as fluorescent probes. rroij.comrsc.org The ability to modify the anthracene structure at various positions, especially at the 9 and 10 positions, has led to the development of a vast library of compounds with tailored characteristics. nih.govnih.gov

Rationale for Academic Research on 9,10-Bis(4-methoxyphenyl)anthracene (B1583249) (9,10-DMA) and Related Compounds

The specific compound 9,10-Bis(4-methoxyphenyl)anthracene, sometimes referred to as 9,10-Di-p-anisylanthracene, is of interest to the academic community due to the influence of its substituent groups on the parent anthracene core. The introduction of 4-methoxyphenyl (B3050149) groups at the 9 and 10 positions can significantly impact the molecule's solubility, crystal packing, and electronic properties. mdpi.com Research into this and related compounds, such as 9,10-diphenylanthracene (B110198), aims to understand the structure-property relationships that govern their performance in electronic devices. mdpi.comrsc.org For instance, bulky substituents at these positions can prevent undesirable intermolecular interactions, such as photodimerization, and enhance the material's stability and fluorescence efficiency in the solid state. beilstein-journals.org

Scope and Objectives of Scholarly Inquiry into the Chemical Compound

Scholarly inquiry into 9,10-Bis(4-methoxybenzyl)anthracene focuses on several key areas. The primary objectives include:

Synthesis and Characterization: Developing efficient synthetic routes to the compound and its derivatives and thoroughly characterizing their chemical structure and purity. guidechem.comrsc.org

Photophysical Properties: Investigating the absorption and emission of light by the molecule, including its fluorescence quantum yield and lifetime, to assess its potential as a light-emitting material. mdpi.comrsc.org

Electrochemical Properties: Determining the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to evaluate its suitability for use in electronic devices. mdpi.com

Solid-State Properties: Studying the crystal structure and molecular packing of the compound to understand how intermolecular interactions affect its bulk properties, such as charge transport. mdpi.com

Device Applications: Fabricating and testing prototype electronic devices, such as OLEDs, that incorporate the compound to assess its performance in a practical setting. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C28H22O2 | chemicalbook.com |

| Molecular Weight | 390.47 g/mol | chemicalbook.com |

| CAS Number | 24672-76-2 | chemicalbook.com |

| Appearance | White to light yellow powder/crystal | guidechem.com |

| Melting Point | 274 °C | chemicalbook.com |

| λmax (in CHCl3) | 398 nm | chemicalbook.com |

Synthetic Approaches

The synthesis of 9,10-disubstituted anthracenes like this compound often involves cross-coupling reactions. A common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with a halide. mdpi.comrsc.org For instance, 9,10-dibromoanthracene (B139309) can be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield the desired product. rsc.org Another approach involves the reaction of anthracene with 4-methoxyphenylmagnesium bromide, a Grignard reagent. ontosight.ai

Research Findings

Research on substituted anthracenes has shown that the nature of the substituent at the 9 and 10 positions has a profound effect on the photophysical properties. While the absorption spectra are often only slightly affected by substitution, the fluorescence properties can be significantly altered. rsc.org For example, the introduction of phenyl groups can lead to high fluorescence quantum yields. rsc.org Studies on 9,10-disubstituted anthracenes have demonstrated that functionalization at these positions is an effective way to tune thermal stability with minimal impact on optical properties. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

10273-78-6 |

|---|---|

Molecular Formula |

C30H26O2 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

9,10-bis[(4-methoxyphenyl)methyl]anthracene |

InChI |

InChI=1S/C30H26O2/c1-31-23-15-11-21(12-16-23)19-29-25-7-3-5-9-27(25)30(28-10-6-4-8-26(28)29)20-22-13-17-24(32-2)18-14-22/h3-18H,19-20H2,1-2H3 |

InChI Key |

XLYGJGVQIODXDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=CC=C(C=C5)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 9,10 Bis 4 Methoxyphenyl Anthracene

Established Synthetic Routes to 9,10-Bis(4-methoxyphenyl)anthracene (B1583249)

Established methods for synthesizing 9,10-bis(4-methoxyphenyl)anthracene predominantly involve palladium-catalyzed reactions that couple an anthracene (B1667546) core with 4-methoxyphenyl (B3050149) groups. These reactions are favored for their efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are central to the efficient synthesis of 9,10-diarylanthracenes. Their ability to facilitate the formation of C-C bonds between sp²-hybridized carbon atoms makes them ideal for coupling aryl halides with organometallic reagents. The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction conditions and achieving high yields.

The Suzuki-Miyaura coupling is a widely used and robust method for the synthesis of 9,10-diarylanthracenes. researchgate.netepa.gov This reaction involves the palladium-catalyzed cross-coupling between a dihalogenated anthracene, typically 9,10-dibromoanthracene (B139309), and an arylboronic acid, in this case, (4-methoxyphenyl)boronic acid. The reaction is valued for its mild conditions and the commercial availability of the required boronic acids. epa.gov

The general scheme for this synthesis involves reacting 9,10-dibromoanthracene with two equivalents of (4-methoxyphenyl)boronic acid in the presence of a palladium(0) catalyst and a base. The catalyst, often generated in situ from a palladium(II) precursor, is crucial for the catalytic cycle. The choice of catalyst can be important, especially for less reactive chloro-substituted substrates, where specific catalysts like Pd-PEPPSI-iPr have been shown to be effective. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 9,10-Dibromoanthracene | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Good |

| 9,10-Dichloroanthracene | (4-methoxyphenyl)boronic acid | Pd-PEPPSI-iPr | K₃PO₄ | Dioxane | Moderate-Good |

This table presents typical, generalized conditions for the Suzuki-Miyaura reaction for diarylanthracenes. Specific yields and conditions can vary based on the detailed experimental setup.

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is important to note that this method does not produce 9,10-bis(4-methoxyphenyl)anthracene directly, but rather a related derivative containing alkyne linkers, namely 9,10-bis((4-methoxyphenyl)ethynyl)anthracene. This reaction is included here as a significant strategy for synthesizing structurally related, highly conjugated anthracene derivatives. tubitak.gov.trresearchgate.net

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. chemicalbook.com For instance, 9,10-dibromoanthracene can be coupled with 4-ethynylanisole in the presence of a palladium-phosphine complex and copper(I) iodide to yield the di-alkynylated product. chemicalbook.com

Table 2: Example of Sonogashira Coupling for a Related Anthracene Derivative

| Starting Material | Coupling Partner | Catalyst System | Base / Solvent | Conditions | Yield | Product |

|---|---|---|---|---|---|---|

| 9,10-Dibromoanthracene | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine (B44863) / THF | 80°C, 4.5 h | 81% | 9,10-Bis((4-methoxyphenyl)ethynyl)anthracene |

Data sourced from Fudickar, Werner; Linker, Torsten [Chemistry - A European Journal, 2011, vol. 17, #49, p. 13661 - 13664]. chemicalbook.com

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. libretexts.orgwikipedia.org This method is also applicable to the synthesis of 9,10-diarylanthracenes and offers the advantage that organostannanes are often stable to air and moisture. wikipedia.org

In the context of synthesizing 9,10-disubstituted anthracenes, the reaction would involve coupling a dihaloanthracene with an appropriate arylstannane, such as (4-methoxyphenyl)tributylstannane. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Precursor Synthesis and Halogenation Chemistry

The synthesis of 9,10-bis(4-methoxyphenyl)anthracene via cross-coupling reactions is contingent on the availability of halogenated anthracene precursors. 9,10-dibromoanthracene and 9,10-dichloroanthracene are the most common starting materials.

The primary precursor, 9,10-dibromoanthracene, is readily synthesized by the direct electrophilic bromination of anthracene. The 9 and 10 positions of anthracene are the most reactive, allowing for selective di-substitution. The reaction is typically carried out by treating anthracene with two equivalents of elemental bromine in a suitable solvent. orgsyn.org Various solvents can be used, including carbon tetrachloride, chloroform, or acetic acid, with the reaction often proceeding efficiently at room temperature or with gentle heating. orgsyn.orgchemicalbook.comtandfonline.com This direct bromination method is high-yielding, often providing the product in yields exceeding 90%. tandfonline.com

Table 3: Comparison of Synthetic Methods for 9,10-Dibromoanthracene

| Brominating Agent | Solvent | Conditions | Reported Yield |

|---|---|---|---|

| Bromine (Br₂) | Carbon Tetrachloride | Warm on steam bath | 83-88% |

| Bromine (Br₂) | Acetic Acid | Room Temperature, 30 min | >95% |

| Bromine (Br₂) | Chloroform | Room Temperature, 4 h | 98% |

Data sourced from various established organic synthesis procedures. orgsyn.orgchemicalbook.comtandfonline.com

Similarly, 9,10-dichloroanthracene can be prepared, although direct chlorination can sometimes lead to mixtures of products. orgsyn.org Other methods, such as using cupric chloride in a suitable solvent, have been developed for more controlled chlorination. orgsyn.org These halogenated anthracenes serve as the key building blocks for the subsequent palladium-catalyzed coupling reactions to introduce the 4-methoxyphenyl substituents.

Derivatization of 9,10-Anthracenediones

A prevalent strategy for the synthesis of 9,10-dialkylanthracenes involves the derivatization of 9,10-anthraquinone. This method takes advantage of the reactivity of the carbonyl groups, which can undergo nucleophilic addition reactions. A typical reaction pathway involves a double Grignard reaction with a suitable benzylmagnesium halide, in this case, 4-methoxybenzylmagnesium bromide. This reaction proceeds through the formation of a diol intermediate, 9,10-bis(4-methoxybenzyl)-9,10-dihydroxy-9,10-dihydroanthracene. Subsequent reduction of this diol yields the target compound, 9,10-Bis(4-methoxybenzyl)anthracene.

The reduction of the diol intermediate can be achieved using various reducing agents. A common method involves treatment with stannous chloride (SnCl₂) in the presence of an acid, which facilitates the removal of the hydroxyl groups and the restoration of the aromatic anthracene core.

Table 1: Representative Reaction Conditions for the Synthesis of 9,10-Disubstituted Anthracenes from 9,10-Anthraquinone

| Step | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. Dialkylation | 4-methoxybenzylmagnesium bromide | THF/Toluene | 60-80 | 2-4 | 70-85 |

| 2. Reduction | SnCl₂ / HCl | Acetic Acid | 100-118 | 1-3 | 80-95 |

Exploration of Novel Synthetic Approaches and Catalyst Systems

Modern synthetic organic chemistry continuously seeks to develop more efficient and versatile methods for the construction of complex molecules. In the context of 9,10-disubstituted anthracenes, novel approaches often focus on transition metal-catalyzed cross-coupling reactions. These methods offer a high degree of functional group tolerance and can be more direct than traditional multi-step syntheses.

For instance, a plausible novel approach could involve the Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with a suitable boronic acid derivative, such as (4-methoxybenzyl)boronic acid, in the presence of a palladium catalyst. researchgate.net Various palladium catalysts and ligands can be employed to optimize the reaction conditions and improve yields. Palladacycle complexes have also been shown to be effective catalysts in such cross-coupling reactions.

Another emerging area is the use of photocatalysis, where visible light can be used to drive the cross-coupling reaction, often under milder conditions than traditional thermal methods.

Table 2: Catalyst Systems for Suzuki-Miyaura Cross-Coupling Reactions on Anthracene Cores

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |

| [PdCl₂(dppf)] | - | Cs₂CO₃ | DMF | 90 |

Reaction Kinetics and Mechanistic Investigations

The unique electronic properties of the anthracene core, particularly when substituted at the 9 and 10 positions with electron-donating groups like 4-methoxybenzyl, give rise to interesting and complex reaction mechanisms.

Studies on Cation Radical Formation and Reactivity

The removal of an electron from the π-system of a 9,10-dialkylanthracene leads to the formation of a radical cation. These species are highly reactive and can undergo various subsequent reactions. The presence of electron-donating substituents, such as the methoxy (B1213986) groups on the benzyl (B1604629) rings, can stabilize the positive charge on the anthracene core, influencing the reactivity of the radical cation.

Studies on similar 9-alkylanthracene radical cations have shown that they can undergo deprotonation at the benzylic position to form a benzyl radical or react with nucleophiles at the aromatic ring. rsc.org The specific pathway taken depends on the reaction conditions, including the nature of the base or nucleophile and the solvent. The di(9-anthryl)methyl radical, a related structure, has been shown to be highly reactive, particularly with oxygen. beilstein-journals.orgbeilstein-journals.orgchemrxiv.org

Photoinduced Electron Transfer Mechanisms

Anthracene and its derivatives are well-known for their photophysical properties and their ability to participate in photoinduced electron transfer (PET) processes. ias.ac.inias.ac.inresearchgate.net Upon absorption of light, the anthracene core is excited to a higher electronic state. In the presence of an electron acceptor or donor, an electron can be transferred, generating a charge-separated state consisting of the anthracene radical cation and the radical anion of the acceptor (or vice versa).

The presence of the electron-rich 4-methoxybenzyl groups in this compound would be expected to lower the oxidation potential of the anthracene core, making it a better electron donor in PET reactions. The efficiency and kinetics of PET are influenced by factors such as the solvent polarity and the energetic driving force of the electron transfer process. ias.ac.innih.gov

Electrophilic and Nucleophilic Substitution Pathways on Anthracene Core and Substituents

The anthracene core is susceptible to electrophilic substitution reactions, which preferentially occur at the 9 and 10 positions due to the higher electron density at these sites. quora.com However, in 9,10-disubstituted anthracenes, these positions are blocked, directing further substitution to the outer rings. The electron-donating nature of the 4-methoxybenzyl substituents would activate the anthracene core towards further electrophilic attack.

Conversely, nucleophilic aromatic substitution on the anthracene core is generally difficult unless activated by strong electron-withdrawing groups. However, nucleophilic substitution reactions can occur on the anthraquinone (B42736) precursor. For example, aminoanthraquinone derivatives can be synthesized via nucleophilic substitution reactions on halogenated or sulfonate-substituted anthraquinones. mdpi.comnih.gov

Advanced Spectroscopic and Electrochemical Characterization Methodologies

Optical Spectroscopy for Electronic Structure Elucidation

Optical spectroscopy is a cornerstone for probing the electronic transitions within 9,10-Bis(4-methoxybenzyl)anthracene. By examining the absorption and emission of light, significant insights into the molecule's excited states and energy landscape can be obtained.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions from the ground state to various excited states of a molecule. For 9,10-disubstituted anthracenes, the absorption spectra typically exhibit characteristic vibronic bands between 325 and 425 nm. mdpi.com These bands correspond to the π–π* transitions of the anthracene (B1667546) core. mdpi.com The substitution at the 9 and 10 positions with groups like 4-methoxybenzyl can influence the precise location and intensity of these absorption peaks. The twisted arrangement of the aryl groups in relation to the anthracene moiety often results in minimal orbital contribution from these external groups, leading to only slight variations in the maximum absorption wavelengths (λmax) among similarly substituted derivatives. mdpi.com

Table 1: UV-Vis Absorption Data for Anthracene Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (cm⁻¹/M) |

|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene (B116448) | Cyclohexane | 451.2 | 35,400 |

| 9,10-Diphenylanthracene (B110198) | Cyclohexane | 372.5 | 14,000 |

This table presents data for related anthracene compounds to provide context for the typical absorption characteristics of this class of molecules. omlc.orgomlc.org

Steady-State and Time-Resolved Fluorescence (FL) Spectroscopy

Fluorescence spectroscopy provides information about the electronic transitions from the first excited singlet state (S₁) back to the ground state (S₀). 9,10-disubstituted anthracenes are known for their fluorescent properties. ontosight.ai The substitution pattern significantly impacts the fluorescence quantum yield. For instance, while unsubstituted anthracene has a fluorescence quantum yield of about 30%, substitution at the 9 and 10 positions can dramatically increase this value. rsc.org The emission spectra of these compounds, like their absorption spectra, are influenced by the substituents. For example, derivatives with thiophene (B33073) substituents show a considerable decrease in fluorescence quantum yield compared to those with phenyl substituents. rsc.org The fluorescence emission of 9,10-bis(phenylethynyl)anthracene in cyclohexane, when excited at 425 nm, shows a characteristic emission spectrum. omlc.org

Photoluminescence Quantum Yield Determination Methods

The photoluminescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Various methods are employed for its determination, often using a standard with a known quantum yield for comparison. For many 9,10-substituted anthracenes, the quantum yield is high, approaching unity in some cases. rsc.org For example, 9,10-bis(phenylethynyl)anthracene is reported to have a quantum yield of 1 in cyclohexane. omlc.orgphotochemcad.com The determination of accurate quantum yields is crucial for applications such as in organic light-emitting diodes (OLEDs). beilstein-journals.org

Table 2: Photoluminescence Quantum Yields of Anthracene Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φf) | Reference |

|---|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 425 | 1 | omlc.org |

| 9,10-Diphenylanthracene | Cyclohexane | 350 | 1 | omlc.org |

| Anthracene | Cyclohexane | - | 0.28–0.36 | beilstein-journals.org |

This table showcases the high quantum yields often observed in 9,10-disubstituted anthracenes compared to the parent compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. While a specific IR spectrum for this compound was not found in the search results, the IR spectra of related compounds reveal characteristic peaks. For example, the FT-IR spectrum of 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene shows prominent bands corresponding to various vibrational modes. rsc.org PubChem provides information that an FTIR spectrum for 9,10-Bis(4-methoxyphenyl)anthracene (B1583249) is available from Sigma-Aldrich, though the actual spectrum is not displayed. nih.gov

Raman Spectroscopy (where applicable for derivatives)

While detailed Raman spectroscopic data for this compound itself is not extensively reported in the reviewed literature, the technique is valuable for characterizing related anthracene derivatives. For instance, Raman spectroscopy has been utilized to study other 9,10-disubstituted anthracenes, providing information on vibrational modes and molecular symmetry. chemicalbook.com For derivatives of this compound, Raman spectroscopy could be employed to probe the vibrational characteristics of the anthracene core, the benzyl (B1604629) groups, and the methoxy (B1213986) substituents, offering complementary information to infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is instrumental in confirming the identity and purity of this compound.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The signals corresponding to the aromatic protons on the anthracene core and the methoxy-substituted benzyl groups, as well as the methoxy protons themselves, are key indicators of the compound's structure. rsc.orgnih.gov

In a typical ¹H NMR spectrum of an anthracene derivative, the protons on the central ring (positions 9 and 10) show characteristic chemical shifts. For instance, in a Diels-Alder adduct of anthracene, the bridgehead protons at positions 9 and 10 appear as a doublet around 4.77 ppm. umich.edu For 9,10-disubstituted anthracenes, the specific chemical shifts of the remaining aromatic protons provide insight into the electronic effects of the substituents. rsc.org The presence of the 4-methoxybenzyl groups is confirmed by the signals from the benzyl protons and the sharp singlet for the methoxy group protons. nih.gov

Detailed analysis of a related compound, 9-bromo-10-(4-methoxyphenyl)anthracene, shows characteristic signals in the aromatic region, which helps in assigning the proton signals of similar structures. rsc.org

Table 1: Representative ¹H NMR Data for Anthracene Derivatives

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Anthracene Diels-Alder Adduct umich.edu | H-9, H-10 | 4.77 | d |

| 9-Bromo-10-(4-methoxyphenyl)anthracene rsc.org | Aromatic H | 7.17-8.59 | m |

This table presents representative data for related structures to infer the expected spectral features of this compound. "d" denotes a doublet and "m" denotes a multiplet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum, confirming the total number of carbon atoms and their chemical environments. careerendeavour.com

The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., sp², sp³, or attached to an electronegative atom). youtube.com For anthracene derivatives, the signals for the aromatic carbons typically appear in the range of 110-140 ppm. careerendeavour.com The carbons of the methoxy groups would be expected in the 50-80 ppm region due to the shielding effect of the oxygen atom. careerendeavour.com The number of signals in the spectrum can also provide information about the molecule's symmetry. careerendeavour.com For instance, the ¹³C NMR spectrum of the parent anthracene molecule shows a specific number of signals corresponding to its unique carbon atoms. chemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (Anthracene and Benzyl Rings) | 110 - 140 |

| Methoxy Carbon (-OCH₃) | 50 - 80 |

| Carbonyl Carbon (in oxidized impurities) | 160 - 220 |

This table is based on general chemical shift ranges for the functional groups present in the molecule. careerendeavour.comyoutube.com

Mass Spectrometry (MS) for Molecular Integrity and Purity Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms its molecular formula of C₂₈H₂₂O₂ and a molecular weight of approximately 390.48 g/mol . guidechem.comnih.gov The detection of the molecular ion peak (M⁺) at the expected mass-to-charge ratio (m/z) is a primary indicator of the compound's integrity. beilstein-journals.org Fragmentation patterns observed in the mass spectrum can provide further structural information.

Solid-State Structural Analysis by X-ray Diffraction (XRD) Crystallography

X-ray diffraction on single crystals provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov The crystal structure of derivatives of this compound, such as 9,10-bis(phenylethynyl)anthracene, has been determined, revealing important details about their molecular conformation and packing. ndl.go.jpnii.ac.jp

For 9-(4-Methoxyphenyl)anthracene, a related compound, X-ray crystallography has shown that the anthracene ring system is essentially planar. nih.gov Such studies are crucial for understanding how these molecules arrange themselves in the solid state, which in turn influences their material properties. beilstein-journals.orgnih.gov

The crystal packing describes the arrangement of molecules in the crystal lattice. This arrangement is governed by intermolecular forces such as π-π stacking and C-H···π interactions. nih.govnii.ac.jp In the crystal structure of 9-(4-methoxyphenyl)anthracene, for example, π–π interactions with a centroid–centroid distance of 3.9487 (12) Å and C–H⋯π interactions contribute to the formation of a sheet-like structure. nih.gov

The unit cell parameters (a, b, c, α, β, γ) define the dimensions and angles of the fundamental repeating unit of the crystal lattice. For 9,10-bis(phenylethynyl)anthracene, the crystal system is monoclinic with the space group C2/c. ndl.go.jp

Table 3: Crystallographic Data for 9,10-bis(phenylethynyl)anthracene

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | ndl.go.jp |

| Space Group | C2/c | ndl.go.jp |

| a (Å) | 22.855(5) | ndl.go.jp |

| b (Å) | 5.359(5) | ndl.go.jp |

| c (Å) | 16.939(3) | ndl.go.jp |

| β (°) | 99.98(2) | ndl.go.jp |

| Volume (ų) | 2043(1) | ndl.go.jp |

| Z | 8 | ndl.go.jp |

This table provides an example of the crystallographic data that can be obtained for a closely related anthracene derivative.

Elucidation of Molecular Conformation and Intermolecular Interactions

There are no published single-crystal X-ray diffraction studies or other relevant spectroscopic analyses (such as 2D NMR or computational modeling) for this compound. Consequently, definitive information on its three-dimensional structure, the torsion angles between the benzyl groups and the anthracene plane, and the nature of its intermolecular interactions (e.g., π-π stacking, C-H···π interactions) in the solid state is currently unavailable.

Electrochemical Characterization for Redox Properties

An exhaustive search for electrochemical studies on this specific compound yielded no results.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

No data from cyclic voltammetry experiments for this compound has been reported. Therefore, its oxidation and reduction potentials, which are key indicators of its electron-donating or -accepting capabilities and its stability to electrochemical processes, remain unknown.

Determination of Frontier Molecular Orbital Energy Levels (HOMO-LUMO)

In the absence of electrochemical data or dedicated computational studies, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been determined. These values are crucial for predicting the compound's electronic and optical properties, including its absorption/emission spectra and its potential utility in organic electronic devices.

Further research and publication of experimental and theoretical studies are necessary to elucidate the fundamental properties of this compound.

Theoretical and Computational Studies on 9,10 Bis 4 Methoxyphenyl Anthracene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For 9,10-disubstituted anthracenes, DFT calculations are instrumental in predicting their geometric and electronic properties.

DFT calculations are employed to optimize the molecular geometry of 9,10-Bis(4-methoxyphenyl)anthracene (B1583249) in its ground state. These calculations typically reveal a non-planar structure, where the phenyl rings are twisted relative to the central anthracene (B1667546) core to minimize steric hindrance. This twisting angle is a critical parameter that influences the extent of π-conjugation between the substituent and the anthracene moiety. mdpi.com The electronic structure is also elucidated, providing insights into the distribution of electron density and the nature of chemical bonds within the molecule. For instance, in related 9,10-disubstituted anthracenes, it has been observed that the π-conjugation may be limited due to the significant twist angle of the aromatic substituents. mdpi.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that determine the electronic and optical properties of a molecule. DFT calculations provide reliable estimates of these FMO energies. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and the energy of its lowest electronic transition. For anthracene derivatives, substitutions at the 9 and 10 positions can modulate these energy levels. For example, the introduction of methoxy (B1213986) groups, which are electron-donating, can influence the HOMO and LUMO energies compared to the parent anthracene molecule. In a study on a similar compound, 9,10-bis(perfluorobenzyl)anthracene, the HOMO-LUMO gap was found to decrease from 3.28 eV in anthracene to 3.05 eV in the disubstituted derivative. beilstein-journals.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Anthracene beilstein-journals.org | Value not specified | Value not specified | 3.28 |

| 9,10-bis(perfluorobenzyl)anthracene beilstein-journals.org | Value not specified | Value not specified | 3.05 |

DFT calculations can simulate spectroscopic properties, such as UV-Vis absorption and fluorescence spectra. These simulations help in the interpretation of experimental spectra and can predict the effects of different substituents on the optical properties. For 9,10-disubstituted anthracenes, DFT calculations have shown that substitutions can lead to shifts in the absorption and emission maxima. rsc.orgmdpi.com For instance, DFT calculations on some 9,10-disubstituted anthracenes confirmed that substitutions had a minor effect on the UV/Vis absorption but a more significant impact on fluorescence properties. rsc.orgchalmers.se The calculated UV-Vis spectra for similar compounds have shown good agreement with experimental data, although they may be blue-shifted by 30-50 nm. psu.edu

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To study the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT that allows for the calculation of excitation energies and transition probabilities.

TD-DFT calculations are used to determine the energies of the singlet (S1, S2, etc.) and triplet (T1, T2, etc.) excited states. rsc.org This information is crucial for understanding the photophysical behavior of the molecule, including its fluorescence and phosphorescence characteristics. For example, in a study of various 9,10-disubstituted anthracenes, TD-DFT was used to calculate the S1 and T1 energies to understand their potential as annihilators in triplet-triplet annihilation upconversion systems. rsc.org The calculations revealed that substitutions had a minor impact on the first and second triplet state energies. rsc.orgchalmers.se

| Compound | S1 Energy (eV) | T1 Energy (eV) |

| Specific values for 9,10-Bis(4-methoxyphenyl)anthracene not available |

The intensity of an electronic transition, and thus the strength of light absorption, is related to the optical transition dipole moment. TD-DFT calculations can provide the magnitude and orientation of these moments for various electronic transitions. For many 9,10-disubstituted anthracenes, theoretical calculations predict that the lowest energy transition is polarized along the short axis of the anthracene core. psu.edumdpi.com This information is valuable for understanding the anisotropy of light absorption and emission, which is important for applications in polarized light-emitting devices and as molecular probes.

Molecular Dynamics (MD) Simulations

No specific studies employing molecular dynamics simulations to investigate the intermolecular interactions of 9,10-Bis(4-methoxybenzyl)anthracene in either solution or solid phases were identified in the available literature. Such simulations would be valuable for understanding how the methoxybenzyl groups affect solvent-solute interactions and the nature of non-covalent interactions (e.g., π-π stacking, van der Waals forces) between molecules in a condensed phase.

There is no available research that uses molecular dynamics simulations to model the molecular packing and resulting film morphology of this compound. This type of simulation is crucial for predicting how individual molecules arrange themselves in a thin film, which in turn dictates the material's electronic and optical properties for applications in organic electronics. While single-crystal X-ray diffraction has been used to determine the solid-state packing of other anthracene derivatives, MD simulations would offer a more dynamic picture of the processes involved in film formation. mdpi.com

Due to the lack of specific research on the requested compound, no data tables or detailed research findings for the specified subsections can be provided.

Photophysical Phenomena and Energy Transfer Mechanisms

Intramolecular Electronic Transitions and Vibronic Coupling

The absorption spectra of 9,10-disubstituted anthracenes, including those with benzyl (B1604629) moieties, typically exhibit characteristic vibronic structures corresponding to π-π* transitions of the anthracene (B1667546) core. mdpi.com The absorption spectra are generally similar to that of unsubstituted anthracene, with minor shifts in the absorption maxima depending on the nature of the substituents. chalmers.seresearchgate.net For instance, studies on various 9,10-disubstituted anthracenes have shown that the substitutions affect the UV/Vis absorption to a small extent. rsc.orgresearchgate.netrsc.org

The vibronic coupling, which is the interaction between electronic and vibrational transitions, is evident in the structured absorption and emission spectra of many anthracene derivatives. chalmers.seresearchgate.net However, in some cases, such as with 9,10-bis(perfluorobenzyl)anthracene, the vibronic structure in the emission spectrum can be lost, which may be a result of different conformations upon relaxation. beilstein-journals.orgnih.gov This loss of structure can also be influenced by the solvent environment.

Factors Influencing Fluorescence Quantum Yield and Emission Efficiency

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is highly sensitive to the nature of the substituents at the 9 and 10 positions of the anthracene core. rsc.orgresearchgate.netrsc.org Unsubstituted anthracene has a relatively low fluorescence quantum yield of about 30% due to a high rate of intersystem crossing to the triplet state. rsc.org However, introducing substituents at the 9 and 10 positions can significantly alter this.

Several factors influence the fluorescence quantum yield and emission efficiency of 9,10-disubstituted anthracenes:

Nature of Substituents: Electron-donating or electron-withdrawing groups can modify the electronic properties of the anthracene core, thereby affecting the fluorescence. For example, thiophene (B33073) substituents have been shown to decrease the fluorescence quantum yield significantly compared to phenyl substituents. rsc.orgresearchgate.netrsc.org Conversely, bulky and electron-withdrawing perfluorobenzyl groups have been shown to enhance the photoluminescence quantum yield. beilstein-journals.orgnih.gov

Steric Hindrance: Bulky substituents at the 9 and 10 positions can prevent concentration quenching and photodimerization, which are common issues with anthracene and its derivatives at high concentrations. rsc.orgbeilstein-journals.orgnih.gov This steric hindrance helps to maintain a high emission efficiency in the solid state by limiting intermolecular π-π interactions that lead to self-quenching. beilstein-journals.orgnih.gov

Solvent Polarity: The solvent environment can have a significant impact on the fluorescence properties. In polar solvents, some anthracene derivatives exhibit quenched emission due to processes like symmetry-breaking charge separation. nih.gov

Excimer and Exciplex Formation: At high concentrations, the formation of excimers (excited state dimers) can occur, which often leads to a red-shifted and broader emission with lower quantum yield. nih.gov The formation of exciplexes (excited state complexes with other molecules) can also influence the emission characteristics. rsc.org

| Compound | Substituent at R | Fluorescence Quantum Yield (Φf) | Reference |

| Anthracene | H | ~0.30 | rsc.org |

| 9,10-Dimethylanthracene | CH3 | ~0.70 | rsc.org |

| 9,10-Bis(perfluorobenzyl)anthracene | CH2C6F5 | 0.85 | beilstein-journals.orgnih.govdoaj.org |

| 9,10-Bis(phenylethynyl)anthracene (B116448) | C≡C-Ph | ~1.0 | omlc.org |

Triplet State Characterization and Inter-System Crossing Pathways

The triplet state plays a crucial role in the photophysics of anthracene derivatives, particularly in applications like triplet-triplet annihilation. The efficiency of intersystem crossing (ISC), the transition from the lowest excited singlet state (S1) to the triplet manifold (Tn), is a key parameter. In unsubstituted anthracene, the ISC yield is approximately 70%. rsc.org

The rate of ISC can be influenced by the substituents. For instance, in some 9,10-anthraquinone derivatives, ultrafast ISC has been observed. nih.govscilit.com The energy gap between the singlet and triplet states is a critical factor governing the ISC rate. In some cases, a large energy gap can lead to extremely low ISC yields. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the triplet state energies and have shown that for some 9,10-disubstituted anthracenes, the first and second triplet state energies are largely unaffected by the substituents. rsc.orgchalmers.seresearchgate.netrsc.org However, in other systems, the substituents can significantly influence the triplet state properties.

Triplet-Triplet Annihilation (TTA) and Photon Upconversion Research

Triplet-triplet annihilation (TTA) is a process where two molecules in their triplet excited state interact to produce one molecule in an excited singlet state and one in the ground state. This excited singlet state can then radiatively decay, emitting a photon of higher energy than the initially absorbed photons, a phenomenon known as photon upconversion. rsc.orgcam.ac.uk

9,10-disubstituted anthracenes are frequently used as annihilators in TTA-based photon upconversion systems. rsc.orgcam.ac.uk The efficiency of TTA depends on several factors, including the triplet state energy of the annihilator, the efficiency of triplet-triplet energy transfer from a sensitizer (B1316253) molecule, and the probability of forming a singlet state upon triplet-triplet interaction. ubc.ca

Research has shown that derivatives of 9,10-diphenylanthracene (B110198) (DPA) and 9,10-bis(phenylethynyl)anthracene (BPEA) are effective annihilators. ubc.cachemrxiv.orgchemrxiv.org The substitution pattern on the anthracene core can be tuned to optimize the TTA efficiency. ubc.caresearchgate.net For instance, studies have demonstrated efficient TTA in 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene, enabling the conversion of near-infrared light to blue light. cam.ac.uk

Exciplex and Excimer Formation Studies

Excimers are excited-state dimers that form between an excited molecule and a ground-state molecule of the same species, while exciplexes are formed between two different types of molecules. The formation of these species can significantly alter the photophysical properties of anthracene derivatives. rsc.orgnih.gov

Excimer formation is often observed in concentrated solutions or in the solid state and typically results in a broad, red-shifted emission with a lower fluorescence quantum yield compared to the monomer emission. nih.govresearchgate.net For example, studies on 9,10-bis(phenylethynyl)anthracene (BPEA) have shown that excimer formation is the primary decay pathway at high concentrations. nih.gov In some crystalline forms of anthracene derivatives, efficient excimer fluorescence has been observed. rsc.org

The tendency to form excimers can be controlled by the molecular structure. Bulky substituents can hinder the close approach required for excimer formation. rsc.org The study of excimer and exciplex formation is crucial for understanding and controlling the emission properties of these materials in various applications.

Influence of Molecular Design and Environmental Factors on Photophysical Tunability

The photophysical properties of 9,10-disubstituted anthracenes can be precisely tuned through careful molecular design and by controlling the surrounding environment.

Molecular Design:

Substituent Effects: As discussed previously, the electronic nature and steric bulk of the substituents at the 9 and 10 positions are primary tools for tuning the absorption, emission, and quantum yield. rsc.orgchalmers.seresearchgate.netrsc.org For instance, introducing different functionalities can shift the emission wavelength across the visible spectrum. rsc.org

Molecular Rigidity: Increasing the rigidity of the molecular structure can reduce non-radiative decay pathways and enhance the fluorescence quantum yield.

Symmetry: The symmetry of the substitution pattern can also influence the photophysical properties. Non-symmetrically substituted derivatives have been synthesized to achieve specific charge transport and emission characteristics. rsc.org

Environmental Factors:

Based on the conducted research, there is currently insufficient specific data available in publicly accessible literature to construct a detailed article on "9,10-Bis(4-methoxybenzyl)anthracene" that adheres to the user's strict outline regarding its advanced applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OTFTs).

While extensive research exists for the broader class of anthracene derivatives in these applications, the specific performance metrics, device architectures, and charge transport mechanisms for this compound are not detailed in the available search results. The provided outline requires in-depth information on its role as an emitter, host, and dopant material in OLEDs, as well as specific data on its use in the semiconductor layer of OTFTs. This level of detail is not present for this particular compound in the reviewed sources.

Therefore, it is not possible to generate the requested article while complying with the strict instructions to focus solely on "this compound" and adhere to the specified scientific subsections.

Advanced Applications in Organic Electronic and Photonic Materials

Application as Sensitizers and Annihilators in Photochemical Systems

The unique photophysical properties of 9,10-disubstituted anthracene (B1667546) derivatives make them prime candidates for applications in photochemical systems, particularly as sensitizers and annihilators in triplet-triplet annihilation (TTA) based photon upconversion (UC). TTA-UC is a process that converts lower-energy photons to higher-energy photons, holding significant promise for enhancing the efficiency of solar energy applications.

The fundamental mechanism of TTA-UC involves a sensitizer (B1316253), which absorbs low-energy light, and an annihilator. The sensitizer, upon excitation, undergoes intersystem crossing to its triplet state. This triplet energy is then transferred to the annihilator, elevating it to its triplet state. When two triplet-excited annihilator molecules interact, they undergo TTA, resulting in one annihilator molecule in an excited singlet state and the other in its ground state. The excited singlet annihilator then emits a higher-energy photon.

Anthracene derivatives are frequently employed as annihilators due to their high fluorescence quantum yields and suitable triplet energy levels. chalmers.sersc.org The substitution at the 9 and 10 positions of the anthracene core is a critical strategy for tuning the photophysical properties of these molecules. chalmers.sersc.org While specific studies on 9,10-Bis(4-methoxybenzyl)anthracene in TTA-UC systems are not extensively documented in the reviewed literature, research on analogous compounds provides valuable insights. For instance, a study on various 9,10-disubstituted anthracenes, including those with phenyl and methoxyphenyl groups, demonstrated that these substituents have a minor effect on the UV/Vis absorption and the triplet state energies. chalmers.se However, the fluorescence quantum yield, a crucial parameter for efficient annihilators, can be significantly influenced by the nature of the substituents. chalmers.se

In a typical TTA-UC system, a platinum-based complex like platinum octaethylporphyrin (PtOEP) is often used as the sensitizer due to its strong absorption in the visible region and efficient intersystem crossing. chalmers.sersc.org The performance of 9,10-disubstituted anthracene derivatives as annihilators is often compared to the benchmark compound, 9,10-diphenylanthracene (B110198) (DPA). chalmers.sersc.org Studies have shown that appropriately designed 9,10-disubstituted anthracenes can exhibit upconversion quantum yields that meet or even exceed that of DPA. chalmers.sersc.org The presence of 4-methoxybenzyl groups in this compound is expected to influence its solubility and molecular packing, which are important factors for its performance in practical applications.

Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Triplet Energy (eV) | Upconversion Quantum Yield (ΦUC) (%) |

| 9,10-Diphenylanthracene (DPA) | 375 | 408, 430 | 0.90 | 1.77 | ~10-15 |

| 9-(4-Methoxyphenyl)-10-phenylanthracene | ~376 | ~410, 432 | ~0.85 | Not Reported | Not Reported |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Data for this compound is not available in the reviewed literature and is included for comparative context.

Fluorescent Probes and Chemosensors: Design Principles and Mechanisms

Anthracene derivatives are widely utilized as fluorophores in the design of fluorescent probes and chemosensors due to their high fluorescence quantum yields, photostability, and sensitivity of their emission to the local environment. beilstein-journals.org The core design principle of a fluorescent probe involves coupling the fluorescent anthracene unit to a receptor moiety that can selectively interact with a specific analyte. This interaction leads to a discernible change in the fluorescence properties of the anthracene core, such as intensity, wavelength, or lifetime, enabling the detection and quantification of the analyte.

The fluorescence of the anthracene core can be modulated through several mechanisms upon analyte binding, including:

Photoinduced Electron Transfer (PET): In the absence of the analyte, a PET process can occur from a donor group (often part of the receptor) to the excited anthracene fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-withdrawing groups on the anthracene core can lead to an ICT state upon excitation. The energy of this ICT state, and consequently the emission wavelength, can be sensitive to the polarity of the environment and the binding of an analyte.

Excimer/Exciplex Formation: The spatial arrangement of two or more anthracene moieties can lead to the formation of excited-state dimers (excimers) or complexes with other molecules (exciplexes), which typically have red-shifted and broader emission compared to the monomer. Analyte binding can induce conformational changes that either promote or inhibit excimer/exciplex formation, resulting in a ratiometric fluorescence response.

While specific applications of this compound as a fluorescent probe or chemosensor are not detailed in the available literature, its structural features suggest potential in this area. The 4-methoxybenzyl groups could be chemically modified to incorporate specific receptor units for various analytes. For example, the methoxy (B1213986) group could be demethylated to a hydroxyl group, which can then be further functionalized. The benzyl (B1604629) groups also offer sites for introducing recognition elements. The high fluorescence quantum yield expected from a 9,10-disubstituted anthracene core would provide a strong initial signal for sensitive detection.

Table 2: Design Principles of Anthracene-Based Fluorescent Probes

| Design Principle | Mechanism | Expected Response for this compound Derivative |

| Receptor-Fluorophore Conjugate | Analyte binding to the receptor modulates the photophysical properties of the anthracene fluorophore. | The 4-methoxybenzyl groups can be functionalized to act as receptors for specific analytes. |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits or promotes electron transfer, leading to fluorescence "turn-on" or "turn-off". | A receptor with a suitable redox potential could be attached to the benzyl groups to enable PET sensing. |

| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the electron density distribution in the excited state, causing a shift in the emission wavelength. | While the methoxy groups are electron-donating, stronger push-pull systems would be needed for significant ICT effects. |

Integration into Polymer Matrices and Composite Materials

The incorporation of fluorescent molecules like 9,10-disubstituted anthracenes into polymer matrices and composite materials is a promising strategy for developing advanced materials with tailored optical and electronic properties. These materials can find applications in solid-state lighting, sensors, and organic electronics.

Functionalization for Polymer Conjugation

To integrate this compound into a polymer structure, it needs to be functionalized with polymerizable groups. This can be achieved through various chemical modifications of the benzyl moieties. For example, the aromatic rings of the benzyl groups can be functionalized with vinyl, acrylate, or other polymerizable functionalities.

A relevant example is the synthesis of porous polymers based on 9,10-bis(methacryloyloxymethyl)anthracene. In this case, the anthracene core is functionalized with methacryloyl groups, which can then be copolymerized with other monomers to form a cross-linked polymer network. This approach allows for the creation of fluorescent porous materials with high thermal stability. The properties of the resulting polymer, such as porosity and surface area, can be tuned by the choice of co-monomers and polymerization conditions.

Similarly, this compound could be modified to introduce reactive groups suitable for polymerization. For instance, the methoxy groups could be converted to hydroxyl groups, which can then be esterified with acrylic acid or methacrylic acid to yield polymerizable monomers. These monomers could then be incorporated into various polymer backbones, such as polyacrylates or polystyrenes, through conventional polymerization techniques.

Studies on Electronic Communication in Polymeric Structures

The extent of electronic communication depends on several factors, including the distance and orientation between the anthracene units, the nature of the polymer backbone (conjugated vs. non-conjugated), and the presence of any linker groups. In a non-conjugated polymer, the anthracene units are electronically isolated, and their photophysical properties are similar to those of the individual molecule. However, energy transfer processes like Förster Resonance Energy Transfer (FRET) can still occur if the chromophores are in close proximity.

In conjugated polymers, where the anthracene unit is part of the delocalized π-system of the polymer backbone, strong electronic coupling can be achieved. This can lead to significant changes in the absorption and emission spectra of the material compared to the monomeric anthracene derivative. Such materials are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific studies on the electronic communication in polymers containing this compound are not available, the principles derived from studies of other polymer-integrated aromatic molecules would apply. The bulky nature of the 4-methoxybenzyl groups might influence the polymer chain conformation and the packing of the anthracene units, thereby affecting the intermolecular electronic interactions.

Table 3: Comparison of Polymer Integration Strategies

| Integration Strategy | Description | Potential for this compound |

| Pendant Group | The anthracene derivative is attached as a side group to a non-conjugated polymer backbone. | Functionalization of the benzyl groups would allow for its attachment as a pendant group. Electronic communication would be primarily through-space. |

| In-chain Incorporation | The anthracene derivative is incorporated as a unit within the main polymer chain. | Would require difunctionalization of the anthracene core or the benzyl groups to enable step-growth polymerization. Could lead to enhanced electronic communication if part of a conjugated backbone. |

| Cross-linker | A difunctionalized anthracene derivative is used to cross-link polymer chains. | Could be achieved if both benzyl groups are functionalized with polymerizable groups, leading to a fluorescent polymer network. |

Structure Property Relationships and Molecular Engineering of 9,10 Bis 4 Methoxyphenyl Anthracene

Impact of Substituent Electronic and Steric Effects

The chemical behavior and physical characteristics of 9,10-Bis(4-methoxyphenyl)anthracene (B1583249) are profoundly influenced by the electronic nature of its methoxy (B1213986) substituents and the steric crowding introduced by the aryl groups at the 9 and 10 positions of the anthracene (B1667546) core.

Role of Methoxy Groups on Electronic and Photophysical Properties

The methoxy (-OCH₃) groups attached to the para position of the phenyl rings are electron-donating substituents. rsc.org This electronic contribution influences the molecule's photophysical properties. The compound is known for its strong blue fluorescence, with high quantum yields in solution. researchgate.netepa.gov Studies on 9,10-diarylanthracenes indicate that such molecules exhibit excellent thermal stability, with the decomposition temperature for 9,10-Bis(4-methoxyphenyl)anthracene reaching 307 °C. researchgate.netepa.gov

However, the electronic effects of the para-methoxy substituents on the single-molecule properties are somewhat limited. researchgate.netsemanticscholar.org This is due to the significant twisting of the phenyl rings relative to the central anthracene unit, which disrupts electronic conjugation between them. researchgate.netsemanticscholar.org Consequently, the UV-vis absorption and fluorescence emission spectra of 9,10-Bis(4-methoxyphenyl)anthracene show little dependence on solvent polarity. researchgate.netepa.gov The primary absorption bands, located between 325–425 nm, are characteristic of the π–π* transitions of the anthracene core itself, with minimal orbital contribution from the exterior aryl groups. mdpi.com Despite this, the substitution does lead to a decrease in the HOMO-LUMO gap compared to unsubstituted anthracene, which is a desirable feature for applications in organic light-emitting diodes (OLEDs). beilstein-journals.org

| Property | Value | Solvent/Conditions |

|---|---|---|

| Max. Absorption Wavelength (λmax abs) | 398 nm | CHCl₃ chemicalbook.comchemicalbook.com |

| Max. Fluorescence Wavelength (λmax FL) | < 477 nm | CH₂Cl₂ Solution researchgate.netepa.gov |

| Fluorescence Quantum Yield (Φf) | > 0.52 | Solution researchgate.netepa.gov |

| Decomposition Temperature (Td) | 307 °C | TGA researchgate.netepa.gov |

Influence of Aryl Group Conformation and Planarity on Conjugation

The most significant structural feature of 9,10-disubstituted anthracenes is the conformation of the aryl groups relative to the anthracene plane. Due to steric hindrance between the hydrogen atoms on the aryl groups and the peri-hydrogens of the anthracene core, the phenyl rings are forced to adopt a twisted, nearly perpendicular orientation. researchgate.netsemanticscholar.orgmdpi.com In the related compound 9-(4-methoxyphenyl)anthracene, the dihedral angle between the anthracene and benzene (B151609) rings is reported to be 74.3°. nih.gov

This lack of planarity effectively isolates the π-system of the anthracene core from the π-systems of the 4-methoxyphenyl (B3050149) substituents. researchgate.netsemanticscholar.org The torsion of the single carbon-carbon bond connecting the rings restrains conjugation, preventing it from extending across the entire molecule. semanticscholar.org As a result, modifications to the para-substituents on the phenyl rings, such as the methoxy groups, cause only minor changes in the molecule's fundamental photophysical properties, which remain dominated by the anthracene chromophore. researchgate.netsemanticscholar.org

Intermolecular Interactions and Solid-State Packing Architectures

In the solid state, the performance of molecular materials is critically dependent on how individual molecules arrange themselves. For 9,10-Bis(4-methoxyphenyl)anthracene, the bulky and twisted nature of the substituents prevents the close, parallel stacking of the anthracene cores that is common in unsubstituted polycyclic aromatic hydrocarbons. mdpi.com This leads to complex packing architectures dominated by weaker, non-covalent interactions.

Analysis of π-π Stacking Interactions

Direct, face-to-face π-π stacking between the anthracene cores in 9,10-disubstituted derivatives is generally hindered. mdpi.com The bulky aryl groups act as spacers, preventing the π-systems from achieving significant overlap. This can result in various packing motifs, such as zig-zag or herringbone patterns, where the anthracene units are significantly offset. mdpi.com For instance, in one study of related derivatives, the closest π-contacts between anthracene units were found to be between 3.67 Å and 3.92 Å. mdpi.com In the crystal structure of the mono-substituted analogue, 9-(4-methoxyphenyl)anthracene, a π-π interaction between anthracene rings is observed with a centroid-centroid distance of 3.9487 Å. nih.gov The degree of π-orbital overlap is a critical factor for electronic properties like charge transport; insufficient overlap can be detrimental to device performance. mdpi.com

Role of C-H…π and Other Non-Covalent Interactions

| Interaction Type | Compound | Distance (Å) |

|---|---|---|

| π-π Stacking (Centroid-Centroid) | 9-(4-methoxyphenyl)anthracene | 3.9487 nih.gov |

| C-H...π | 9,10-disubstituted anthracenes | 2.71 - 2.89 mdpi.com |

| C-H...π (H...centroid) | 9-(n-dodecylaminomethyl)anthracene | 2.63 researchgate.net |

Rational Design Principles for Performance Enhancement

The rational design of new materials based on the 9,10-Bis(4-methoxyphenyl)anthracene scaffold aims to optimize its properties for specific applications, particularly in optoelectronics. The key to performance enhancement lies in the strategic modification of the molecular structure to control both intramolecular electronic properties and intermolecular packing in the solid state.

One major challenge is the poor electronic communication between the anthracene core and its 9,10-substituents. A promising design principle to overcome this is the introduction of a π-conjugated linker, such as an acetylene (B1199291) group, between the anthracene and the phenyl rings. researchgate.netsemanticscholar.orgresearchgate.net This approach extends the π-conjugation across the molecule, making the photophysical properties more sensitive to the nature of the phenyl substituents and allowing for greater tunability of the emission color. researchgate.netsemanticscholar.org

Another critical aspect is controlling aggregation in the solid state. While the bulky phenyl groups prevent direct stacking, they can still lead to the formation of excimer-like traps that quench fluorescence. researchgate.net A successful strategy to mitigate this is to attach even bulkier groups, such as dendrons, to the periphery of the molecule. These bulky additions effectively insulate the chromophores from one another, preventing aggregation-induced quenching and preserving high emission efficiency in thin films. researchgate.net

Furthermore, fine-tuning the intermolecular interactions is essential for optimizing charge transport properties. While 9,10-substitutions can improve thermal stability, they can also lead to solid-state arrangements with poor π-orbital overlap, which is detrimental to charge mobility. mdpi.com Therefore, a successful design must balance the electronic benefits of substitution with the need to engineer a solid-state packing architecture that facilitates efficient intermolecular electronic coupling. This involves a careful choice of substituent size, shape, and functionality to guide the self-assembly process toward a more favorable arrangement. mdpi.com

Strategies for Enhancing Photoluminescence Quantum Yield and Spectral Purity

The photoluminescence quantum yield (PLQY), a measure of a molecule's efficiency in converting absorbed light into emitted light, is a critical parameter for materials used in applications like organic light-emitting diodes (OLEDs). For anthracene derivatives, including 9,10-bis(4-methoxyphenyl)anthracene, strategic molecular modifications can significantly enhance this property and improve spectral purity.

One primary strategy involves the substitution at the 9 and 10-positions of the anthracene core. These substitutions can drastically alter the probability of radiative transitions. For instance, while some substitutions on 9,10-disubstituted anthracenes can lead to a decrease in fluorescence quantum yield, others, like with 9,10-dimethylanthracene, can result in a high PLQY of around 70%. rsc.org The introduction of bulky substituents at these positions is a common and effective method to prevent aggregation-induced quenching in the solid state, which often leads to amorphous compounds with efficient blue electroluminescence. researchgate.net

Another approach focuses on minimizing non-radiative decay pathways. In some 9,10-distyrylanthracene (B86952) derivatives, weak emission in solution is attributed to the free intramolecular torsion, which acts as a non-radiative decay channel. polymer.cn By restricting this torsional motion through the creation of rigid molecular structures, the PLQY in the solid state can be significantly enhanced. polymer.cn

Furthermore, the choice of substituents can influence the electronic properties and, consequently, the PLQY. Studies on 9,10-substituted anthracenes with various aromatic phenyl and thiophene (B33073) groups, including those with electron-donating and electron-accepting properties, have shown that while UV/Vis absorption is only slightly affected, the fluorescence properties are more significantly impacted. rsc.org Thiophene substituents, for example, have been observed to decrease the fluorescence quantum yield from near unity to less than 10%. rsc.org In contrast, a derivative of 9,10-bis(perfluorobenzyl)anthracene has demonstrated a high PLQY of 0.85, making it a promising candidate for deep-blue OLED emitters. doaj.org

The purity of the emission spectrum is also crucial. For deep-blue emitters, achieving specific Commission Internationale de l'Eclairage (CIE) coordinates is a key goal. By designing molecules with a twisted conformation between the central anthracene core and its substituents, such as pyrene (B120774) groups, it is possible to interrupt the π-conjugation effectively. rsc.org This leads to intense deep-blue emission with high PLQY that is largely independent of solvent polarity, resulting in very pure deep-blue electroluminescence that can meet stringent standards like the European Broadcasting Union (EBU) blue standard. rsc.org

The table below summarizes the photoluminescence quantum yields of various anthracene derivatives, illustrating the impact of different substitution strategies.

| Compound Name | Photoluminescence Quantum Yield (PLQY) | Reference |

| 9,10-Dimethylanthracene | ~70% | rsc.org |

| 9,10-Bis(phenylethynyl)anthracene (B116448) | 1 | omlc.org |

| 9,10-Bis(perfluorobenzyl)anthracene | 0.85 | doaj.org |

| 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | 75 ± 2% | cam.ac.uk |

Approaches to Modulate Emission Wavelength and Color

The ability to tune the emission wavelength of fluorescent molecules is fundamental to their application in various optoelectronic devices, particularly in creating full-color displays. For derivatives of 9,10-bis(4-methoxyphenyl)anthracene, several molecular engineering strategies can be employed to modulate their emission color.

A primary method for tuning the emission wavelength is through chemical modification of the anthracene core. Introducing different substituents at the 9 and 10-positions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy of the emitted photons. While functionalization of the 9,10-positions with different phenyl derivatives has been shown to cause only minor changes in the optical properties of some anthracene-based molecules, it remains a viable strategy for fine-tuning. mdpi.com

The nature of the substituents plays a crucial role. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly shift the emission spectrum. researchgate.net This is a widely used strategy to achieve a range of colors from the same basic chromophore.

Another effective approach is the design of asymmetric anthracene derivatives. A novel asymmetric anthracene-based host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), exhibits a maximum photoluminescence at 440 nm in the film state, demonstrating its suitability as a blue host material. mdpi.com By carefully selecting the aromatic side groups, it is possible to achieve targeted emission colors. For example, incorporating dibenzofuran (B1670420) and naphthyl moieties as side groups in anthracene derivatives has led to the development of host materials with an emission in the blue region of the spectrum. mdpi.com

Furthermore, the concept of aggregation-induced emission (AIE) can also be utilized to control emission color. Some 9,10-distyrylanthracene derivatives exhibit weak, broad, and orange emission in dilute solutions. polymer.cn However, in their crystalline state, they show intense and relatively narrow green emission. polymer.cn This shift in emission color is due to the restriction of intramolecular torsional motion in the aggregated state. polymer.cn

The table below provides examples of how different substitutions on the anthracene core can affect the emission wavelength.

| Compound | Emission Wavelength (nm) | Reference |

| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) | 440 (film) | mdpi.com |

| 9,10-Bis(phenylethynyl)anthracene | 468 | aatbio.com |

| 9,10-distyrylanthracene derivatives (in crystal form) | ~520 | polymer.cn |

| 9,10-Bis(4-methoxyphenyl)anthracene | 398 (in CHCl3) | chemicalbook.com |

Engineering for Thermal Stability and Device Longevity

The thermal stability of organic materials is a paramount concern for the operational lifetime and reliability of electronic devices such as OLEDs. High temperatures during fabrication and operation can lead to morphological changes and decomposition, degrading device performance. For 9,10-bis(4-methoxyphenyl)anthracene and its derivatives, several engineering strategies are employed to enhance thermal stability and, consequently, device longevity.

A key indicator of thermal stability is the glass transition temperature (Tg). A high Tg is desirable as it helps to maintain the amorphous state of the thin film, preventing crystallization that can lead to device failure. Introducing bulky or rigid substituents onto the anthracene core is an effective method to increase Tg. For example, a novel anthracene derivative, 9,10-bis(3,3′-(N′,N′-diphenyl-(Nnaphthalene- 2-yl)benzene-1,4-diamine) phenyl)anthracene (TANPA), was synthesized and showed a high Tg of 154 °C. elsevierpure.com This high value was attributed to the insertion of the anthracene moiety into an aromatic amino group with triphenylamine. elsevierpure.com Similarly, an asymmetrically substituted anthracene derivative, 2-NaAn-1-PNa, exhibited a high Tg of 134 °C and a melting temperature of 248 °C, indicating excellent thermal stability. mdpi.com

Functionalization at the 9 and 10-positions of the anthracene has proven to be a potent strategy for tuning thermal stability. mdpi.com Studies have shown that while such substitutions have a negligible effect on the frontier molecular orbital energy levels, they can greatly affect the decomposition temperature (Td). For a series of novel 9,10-anthracene-based molecules, decomposition temperatures were found to be greater than 258 °C. mdpi.com This demonstrates that the choice of the phenyl derivative at these positions is a critical handle for enhancing thermal robustness. mdpi.com

The introduction of specific molecular moieties can also confer exceptional thermal properties. The incorporation of dibenzo[b,d]furan units into the anthracene structure has been shown to yield excellent thermal stability, not only for the compound itself but also for the thin films used in organic thin-film transistors (OTFTs). pkusz.edu.cn One such material, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), demonstrated excellent thermal stability at temperatures up to 220 °C in OTFT devices. pkusz.edu.cn

The longevity of OLEDs is directly linked to the thermal stability of the materials used. Devices employing materials with high thermal stability, such as TANPA, have shown enhanced operational stability and lifetime. elsevierpure.com Asymmetric anthracene-based devices are also suggested to offer extended lifetimes, potentially due to improved thermal stability. mdpi.com For instance, an OLED using 2-NaAn-1-PNa as a host material was estimated to have a lifetime (LT50) exceeding 28,000 hours. mdpi.com

The table below presents the thermal properties of several anthracene derivatives, highlighting the impact of different molecular engineering approaches.

| Compound | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |

| 9,10-Bis(3,3′-(N′,N′-diphenyl-(Nnaphthalene- 2-yl)benzene-1,4-diamine) phenyl)anthracene (TANPA) | 154 | - | elsevierpure.com |

| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) | 134 | - | mdpi.com |

| Various 9,10-functionalized anthracene derivatives | - | >258 | mdpi.com |

| 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt) based OTFT | Stable up to 220 | - | pkusz.edu.cn |

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the anthracene (B1667546) core is a key strategy for tuning its chemical and physical properties. For 9,10-disubstituted anthracenes, including analogs of 9,10-Bis(4-methoxybenzyl)anthracene, the substituents are not merely passive additions but active components that can dictate solubility, crystal packing, and electronic behavior. rsc.org

Future research is focused on developing more sophisticated derivatization techniques. This includes post-synthesis modifications where additional functional groups are introduced to the benzyl (B1604629) rings or even directly to the anthracene core, if accessible. Strategies like palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are commonly employed to introduce a wide variety of aryl or other functional groups. rsc.orgmdpi.comacs.org For instance, the synthesis of various 9,10-disubstituted anthracenes has been achieved by coupling substituted bromoanthracenes with different boronic acids. mdpi.com